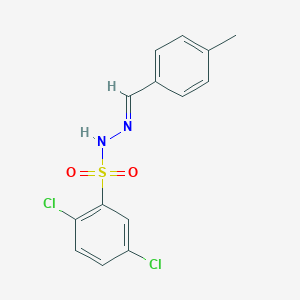![molecular formula C20H22N2O2 B389972 [4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone](/img/structure/B389972.png)
[4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a methoxybenzylidene group and a piperidinylcarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone typically involves the condensation reaction between 4-methoxybenzaldehyde and N-[4-(1-piperidinylcarbonyl)phenyl]amine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired imine product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The imine group can participate in various chemical reactions, influencing the compound’s biological activity and effects.
Comparison with Similar Compounds
Similar Compounds
- [4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone
- This compound derivatives
- Other imine compounds with similar structural features
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-11-5-16(6-12-19)15-21-18-9-7-17(8-10-18)20(23)22-13-3-2-4-14-22/h5-12,15H,2-4,13-14H2,1H3 |
InChI Key |
ZXSGIUQRFZUYPN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B389890.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B389891.png)
![N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide](/img/structure/B389892.png)
![4-[(4-Amino-3,5-dimethylphenyl)(2-furyl)methyl]-2,6-dimethylaniline](/img/structure/B389894.png)
![(E)-1-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-2-phenylpyrazol-3-yl]methanimine](/img/structure/B389896.png)
![(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide](/img/structure/B389897.png)

![N-ethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B389899.png)
![5-[4-(Diethylamino)benzylidene]-3-[(4-iodoanilino)methyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B389900.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-methyl-2-oxoacetamide](/img/structure/B389902.png)
![4'-Methyl[1,1'-biphenyl]-4-yl 2,4-dichlorobenzoate](/img/structure/B389904.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(2-naphthyl)-2-oxoacetamide](/img/structure/B389905.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B389906.png)
![4-Bromo-2-[(2-naphthylimino)methyl]phenol](/img/structure/B389910.png)
